molecular formula C12H15NO2 B13098775 (3-Aminocyclobutyl)methyl benzoate

(3-Aminocyclobutyl)methyl benzoate

Katalognummer: B13098775
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: RGDMVPSSBUZUQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((1S,3S)-3-Aminocyclobutyl)methyl benzoate: is a chemical compound with the molecular formula C12H15NO2 It is characterized by the presence of a cyclobutyl ring, an amino group, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene or diol precursor under acidic or basic conditions to form the cyclobutyl ring. The amino group can be introduced through nucleophilic substitution reactions, and the benzoate ester can be formed through esterification reactions using benzoic acid and appropriate catalysts .

Industrial Production Methods: Industrial production of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Wirkmechanismus

The mechanism of action of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate is unique due to its specific combination of a cyclobutyl ring, an amino group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

(3-aminocyclobutyl)methyl benzoate

InChI

InChI=1S/C12H15NO2/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,13H2

InChI-Schlüssel

RGDMVPSSBUZUQA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1N)COC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.